molecular formula C9H16N2 B1423302 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine CAS No. 1354960-38-5

4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Cat. No. B1423302
M. Wt: 152.24 g/mol
InChI Key: XVKRHROYXMXJKI-UHFFFAOYSA-N
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Description

4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine is a chemical compound with the molecular formula C9H16N2 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of pyrrole derivatives, which would include 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine, has been extensively studied. For example, the Paal-Knorr Pyrrole Synthesis is a well-known method for synthesizing pyrroles . Other methods involve the use of primary diols and amines , or the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine .


Molecular Structure Analysis

The molecular structure of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine can be analyzed using various techniques. The molecular weight of the compound is 152.24 g/mol. More detailed structural information can be obtained from resources like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine can be found in various chemical databases. For example, the molecular weight is 152.24 g/mol. More detailed properties can be found on resources like ChemicalBook .

Scientific Research Applications

Novel Routes to Pyrroles

A study by Friedrich, Wächtler, and De Meijere (2002) developed a novel synthetic route to 1,2,4-trisubstituted pyrroles using 2-(acylmethylene)propanediol diacetates and primary amines under palladium catalysis, achieving moderate to good yields. This methodology extends the scope of known furan synthesis, highlighting the compound's utility in constructing pyrrole derivatives (Friedrich, Wächtler, & De Meijere, 2002).

Electrochromic Devices

Yagmur, Ak, and Bayrakçeken (2013) synthesized a polymer precursor related to the compound , demonstrating its application in creating multicolored electrochromic devices. The research showcases the compound's potential in developing advanced materials with variable optical properties, offering insights into its use in smart materials and structures (Yagmur, Ak, & Bayrakçeken, 2013).

Aerobic Oxidation Catalysis

Dairo, Nelson, Slowing, Angelici, and Woo (2016) investigated the oxidation of cyclic amines to lactams using CeO2-supported gold nanoparticles, including the transformation of related pyrrolidine compounds to valuable lactams. This study underscores the compound's relevance in catalysis, particularly in the synthesis of lactams, a crucial chemical feedstock (Dairo et al., 2016).

Synthetic and Structural Studies

Research by Macías, Castillo, and Portilla (2018) on N-(pyrrol-2-yl)amines through solvent-free condensation and reduction processes illustrates the compound's versatility in organic synthesis. This work not only expands the synthetic toolkit for accessing pyrrole derivatives but also provides valuable structural insights through X-ray crystallography (Macías, Castillo, & Portilla, 2018).

Conducting Polymers and Catalysis

Deeken, Proch, Casini, Braun, Mechtler, Marschner, Motz, and Kempe (2006) explored the synthesis of group 10 metal aminopyridinato complexes, demonstrating the activation of aryl-Cl and hydrosilane polymerization catalysis. Their research sheds light on the potential applications of related compounds in polymer chemistry and catalysis, marking a step forward in the development of efficient and selective catalysts (Deeken et al., 2006).

properties

IUPAC Name

4-(1-methylpyrrol-2-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-8(10)5-6-9-4-3-7-11(9)2/h3-4,7-8H,5-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVKRHROYXMXJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CN1C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-methyl-1H-pyrrol-2-yl)butan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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